3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C26H29N5O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H29N5O3/c1-2-3-4-5-6-9-16-34-19-14-12-18(13-15-19)22-17-23(29-28-22)25(32)31-30-24-20-10-7-8-11-21(20)27-26(24)33/h7-8,10-15,17,27,33H,2-6,9,16H2,1H3,(H,28,29) |
InChI Key |
DLHKCWINYXDWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Formation of 5-(4-Substituted-phenyl)-1H-pyrazole-3-carboxylic Acid
-
Starting Materials : Ethyl acetoacetate and 4-hydroxybenzaldehyde derivatives are condensed to form chalcone intermediates.
-
Cyclization : Hydrazine hydrate reacts with the chalcone in ethanol under reflux to yield 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide.
Example Reaction Conditions :
Condensation with Isatin Derivative
The final hydrazone bond is formed by condensing the carbohydrazide with (3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene (isatin derivative).
Hydrazone Formation
-
Reagents :
-
5-(4-Octyloxyphenyl)-1H-pyrazole-3-carbohydrazide
-
Isatin (or substituted isatin)
-
Catalyst: Glacial acetic acid
-
-
Conditions :
Critical Parameters :
-
Stereoselectivity : The (Z)-configuration is favored under acidic conditions due to keto-enol tautomer stabilization.
-
Purification : Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂:MeOH = 20:1).
Optimization and Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Solvent Effects
-
Polar Protic Solvents (e.g., ethanol): Favor hydrazone formation but may require longer times.
-
Polar Aprotic Solvents (e.g., DMF): Accelerate etherification but risk side reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallography
Single-crystal X-ray diffraction confirms the (Z)-configuration of the hydrazone bond and planar pyrazole-indole conjugation.
Challenges and Mitigation Strategies
-
Low Hydrazone Yields :
-
Octyloxy Group Instability :
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrazole Formation | Conventional | Ethanol, reflux, 8 h | 78 | 95 |
| Microwave | Ethanol, 100°C, 30 min | 85 | 97 | |
| Etherification | Williamson | DMF, K₂CO₃, 24 h | 68 | 92 |
| Phase Transfer | Toluene, TBAB, 12 h | 72 | 94 | |
| Hydrazone Condensation | Acid-Catalyzed | Ethanol, AcOH, reflux, 6 h | 65 | 90 |
| Solvent-Free | Isatin excess, 100°C, 2 h | 70 | 93 |
Industrial-Scale Considerations
-
Cost Efficiency : Octyl bromide and isatin are commercially available but benefit from bulk procurement.
-
Waste Management : Ethanol recovery systems and K₂CO₃ recycling reduce environmental impact.
Recent Advancements (2023–2025)
Chemical Reactions Analysis
3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The indole and pyrazole moieties may play a role in binding to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key Structural and Functional Differences
- Lipophilicity: The octyloxy chain in the target compound enhances membrane permeability compared to shorter alkyl (e.g., hexyl in MDA19) or polar substituents (e.g., isonicotinoyl in ). However, this may reduce aqueous solubility .
- Electron-Withdrawing Groups : Dichlorophenyl (in ) and chloro-indole (in ) substituents could improve receptor binding but introduce metabolic stability challenges.
- Core Heterocycle : Pyrazole (target compound) vs. pyrrole () or pyridine () alters hydrogen-bonding capacity and aromatic stacking interactions, critical for target selectivity .
Research Findings and Trends
Structure-Activity Relationships (SAR)
- Alkyl Chain Length : Longer chains (e.g., octyloxy) improve lipophilicity but may reduce oral bioavailability due to poor solubility .
- Halogenation : Chlorine substituents (e.g., in ) correlate with enhanced binding to hydrophobic receptor pockets but may increase toxicity .
- Hydrazide Linkage : Critical for maintaining planarity and π-π interactions with biological targets, as seen in docking studies with CB2R .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, anti-inflammatory effects, and other significant biological activities, supported by relevant studies and data.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a pyrazole ring and an indole moiety, which are known to contribute to various biological activities.
Cytotoxicity
Recent studies have demonstrated the cytotoxic effects of pyrazole derivatives, including the compound . For instance, a mini-review highlighted that certain pyrazole analogs exhibited significant cytotoxicity against cancer cell lines such as MCF7 and MDA-MB-231. The compound's mechanism of action may involve the activation of caspases, which play critical roles in apoptosis and cellular survival pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 39.70 | Caspase activation |
| MDA-MB-231 | Not specified | Inhibition of survival pathways |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been explored extensively. A study indicated that compounds with similar structures showed superior anti-inflammatory activity compared to standard drugs like diclofenac sodium. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .
| Compound | COX Inhibition (IC50) | Reference |
|---|---|---|
| Pyrazole Derivative A | 8.60 | Study Reference 1 |
| Diclofenac Sodium | 8.60 | Standard Comparison |
Antimicrobial Activity
Antimicrobial studies have shown that pyrazole derivatives possess significant antibacterial activity against various pathogens. The synthesized compounds were evaluated using the microplate Alamar Blue assay, revealing promising results against bacterial strains .
Case Studies
- Cytotoxic Effects on Cancer Cells : A specific case study evaluated the effects of a related pyrazole compound on breast cancer cell lines, demonstrating an IC50 value of 0.26 µM for potent antiproliferative activity. This indicates a strong potential for further development as an anticancer agent .
- Anti-inflammatory Studies : Another study focused on the anti-inflammatory effects of pyrazole derivatives in vivo, showing a marked reduction in edema in animal models when treated with these compounds compared to controls .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by hydrazide coupling. Key steps include:
- Core Formation : Cyclization of substituted phenylhydrazines with diketones or β-keto esters under reflux conditions (e.g., ethanol, 80°C for 6–8 hours).
- Hydrazide Coupling : Reaction of the pyrazole-5-carboxylic acid derivative with (3Z)-2-oxoindole-3-ylidene hydrazine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.
- Optimization : Temperature and solvent polarity (e.g., DMF or THF) are critical for yield. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic techniques are employed to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and confirms hydrazide linkage (C=O at ~165 ppm). Aromatic protons in the octyloxy phenyl group appear as multiplet signals .
- IR Spectroscopy : Validates carbonyl (C=O, ~1680 cm⁻¹) and N-H stretching (~3200 cm⁻¹) .
- X-ray Crystallography : Resolves Z-configuration of the hydrazone moiety and dihedral angles between aromatic rings. SHELXL software is used for refinement, accounting for potential twinning or disorder .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identifies optimal DMF:H2O (4:1) at 70°C, reducing side-product formation .
- Kinetic Monitoring : In-line FTIR or HPLC tracks intermediate formation. Stoichiometric excess (1.2 eq) of (3Z)-2-oxoindole hydrazine minimizes unreacted pyrazole-carboxylic acid .
- Scale-Up Challenges : Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer, reducing reaction time by 40% compared to batch processes .
Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay Standardization : Compare cellular vs. enzymatic assays. For instance, discrepancies in kinase inhibition (e.g., VEGF-R2) may arise from cell permeability differences. Use ATP-binding site mutants to validate target specificity .
- Solubility Adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
- Metabolic Stability : Perform liver microsome assays (human vs. rodent) to identify species-dependent CYP450 metabolism, which affects in vivo efficacy .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with tyrosine kinases (e.g., PDGF-Rβ). The indole-3-ylidene moiety forms hydrogen bonds with hinge-region residues (e.g., Glu640) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. Hydrophobic octyloxy chain shows membrane-penetration potential .
- ADMET Prediction : SwissADME predicts moderate bioavailability (F=30–40%) due to high logP (~5.2). Adjust substituents (e.g., shorter alkoxy chains) to improve solubility .
Q. What challenges arise in crystallographic analysis of this compound?
- Methodological Answer :
- Twinning and Disorder : The flexible octyloxy chain often causes crystal twinning. Use SHELXD for initial phase determination and TWINLAW to refine twin fractions .
- Data Resolution : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality. For low-resolution data (≥1.5 Å), apply isotropic displacement parameters and restrain bond lengths .
- Thermal Motion : High B-factors in the indole ring suggest dynamic disorder. Apply TLS (Translation-Libration-Screw) refinement to model anisotropic displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
